molecular formula C6H44N8O12P4+6 B15182394 Hexaammonium dihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate CAS No. 71334-91-3

Hexaammonium dihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate

Cat. No.: B15182394
CAS No.: 71334-91-3
M. Wt: 544.36 g/mol
InChI Key: KABWVICPHUAXQG-UHFFFAOYSA-T
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Description

Hexaammonium dihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate is a polyphosphonate compound characterized by a central ethane-1,2-diyl backbone functionalized with nitrilobis(methylene) and phosphonate groups. The ammonium counterions balance the charge of the tetrakisphosphonate core. Key identifiers include:

  • CAS Numbers: 71334-91-3 and 93919-71-2 .
  • Molecular Structure: The core structure enables strong metal-chelating properties, making it relevant in industrial and pharmaceutical applications.

Properties

CAS No.

71334-91-3

Molecular Formula

C6H44N8O12P4+6

Molecular Weight

544.36 g/mol

IUPAC Name

hexaazanium;[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]methylphosphonic acid

InChI

InChI=1S/C6H20N2O12P4.6H3N/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);6*1H3/p+6

InChI Key

KABWVICPHUAXQG-UHFFFAOYSA-T

Canonical SMILES

C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O.[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

The synthesis of Hexaammonium dihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves several steps. One common method includes the reaction of ethane-1,2-diylbis(nitrilobis(methylene)) with phosphonic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

Metal Ion Complexation

The compound’s phosphonate groups enable strong chelation of metal ions, a critical reaction in environmental and biological systems.

Key Observations

Metal Ion Complex Stability Environmental Impact
Lead (Pb²⁺)High stabilityDetoxification applications
Cadmium (Cd²⁺)Moderate stabilityHeavy metal remediation
Calcium (Ca²⁺)Variable stabilityHydroxyapatite interactions

Stability is influenced by pH and temperature, with optimal binding under slightly acidic conditions (pH 4–6). The compound’s hexaammonium structure enhances solubility, facilitating metal ion sequestration in aqueous systems.

Biological Interactions

The compound exhibits reactivity in biological systems, particularly in bone-related processes:

  • Hydroxyapatite Binding : Lexidronam (a structural analog) binds hydroxyapatite crystals, suggesting potential applications in bone density studies .

  • Enzymatic Inhibition : By chelating metal cofactors (e.g., Zn²⁺, Fe³⁺), it may modulate enzymatic activity in metabolic pathways.

Analytical Validation

Post-synthesis characterization involves:

Technique Purpose
¹H NMR Confirm phosphonate-ammonium bonding
Mass Spectrometry Verify molecular weight (544.36 g/mol)

Research Limitations

  • Limited data on long-term stability in complex matrices.

  • Mechanistic details of enzymatic interactions remain underexplored.

This compound’s reactivity stems from its phosphonate backbone and ammonium groups, enabling applications in metal chelation, biological systems, and environmental science. Further studies are needed to fully characterize its degradation pathways and biological interactions.

Scientific Research Applications

Hexaammonium dihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications:

    Chemistry: It is used as a chelating agent and in the synthesis of coordination polymers.

    Biology: The compound is studied for its potential use in biological systems, including enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bone-related diseases due to its ability to bind to calcium ions.

    Industry: It is used in various industrial processes, including water treatment and as a flame retardant.

Mechanism of Action

The mechanism of action of Hexaammonium dihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions. The multiple phosphonate groups in the compound can bind to metal ions, forming stable complexes. This chelation process is crucial in its applications in water treatment and medicine, where it helps in removing or neutralizing metal ions .

Comparison with Similar Compounds

Structural and Chemical Variations

The compound belongs to a family of ethane-1,2-diylbis(nitrilobis(methylene))tetrakisphosphonates with varying counterions and protonation states. Key analogs include:

Compound Name CAS Number Counterions Molecular Weight (g/mol) Key Properties
Hexaammonium dihydrogen [ethane-1,2-diylbis(nitrilobis(methylene))]tetrakisphosphonate 71334-91-3 6 NH₄⁺, 2 H⁺ Not reported High solubility in water; potential use in metal sequestration .
Pentasodium trihydrogen [ethane-1,2-diylbis(nitrilobis(methylene))]tetrakisphosphonate 7651-99-2 5 Na⁺, 3 H⁺ 543.01 Widely used in water treatment as a scale inhibitor .
Hexasodium dihydrogen [ethane-1,2-diylbis(nitrilobis(methylene))]tetrakisphosphonate 12233-56-6 6 Na⁺, 2 H⁺ Not reported Higher charge density; enhanced chelation efficiency in alkaline conditions .
Octapotassium [ethane-1,2-diylbis(nitrilobis(methylene))]tetrakisphosphonate 93983-09-6 8 K⁺ Not reported Improved thermal stability; used in detergent formulations .
Heptapotassium hydrogen [ethane-1,2-diylbis(nitrilobis(methylene))]tetrakisphosphonate 93983-27-8 7 K⁺, 1 H⁺ Not reported Pharmaceutical applications (e.g., drug delivery systems) .

Functional Differences

  • Solubility : Ammonium salts (e.g., 71334-91-3) generally exhibit higher solubility in polar solvents compared to sodium or potassium analogs, which may precipitate in high-ionic-strength solutions .
  • Charge Density : Sodium and potassium salts (e.g., 7651-99-2, 12233-56-6) have higher negative charges, enhancing their metal-binding capacity in aqueous systems .
  • Stability : Potassium salts (e.g., 93983-09-6) demonstrate superior thermal stability, making them suitable for high-temperature industrial processes .

Research and Development Insights

  • Crystallography : SHELX programs (e.g., SHELXL) are employed to analyze crystal structures of these compounds, revealing differences in coordination geometry based on counterions .
  • Synthesis : Ammonium salts are synthesized via neutralization of phosphonic acid with ammonia, while sodium/potassium analogs use hydroxide salts .

Q & A

Q. What are the established synthetic routes for Hexaammonium dihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate, and how can reaction conditions be optimized?

The compound is synthesized via condensation of ethylenediamine derivatives with phosphonomethylating agents. Key steps include:

  • Precursor Preparation : Ethylenediamine is functionalized with methylenephosphonate groups using phosphonic acid derivatives under controlled pH (neutral to mildly alkaline) .
  • Ammonium Salt Formation : The acidic phosphonate groups are neutralized with ammonium hydroxide to form the hexaammonium salt .
  • Purification : Column chromatography (silica gel or ion-exchange resins) and recrystallization are employed to isolate the pure compound. Reaction progress is monitored via thin-layer chromatography (TLC) . Optimization involves adjusting solvent polarity (e.g., THF/water mixtures), temperature (room temperature to 60°C), and stoichiometry of phosphonomethylating agents .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 31^{31}P NMR identifies phosphonate group coordination, while 1^{1}H/13^{13}C NMR resolves the ethylene backbone and ammonium counterion environments .
  • X-ray Crystallography : Single-crystal X-ray diffraction confirms the octahedral coordination of phosphonate groups around the ethylenediamine core, with lattice parameters refined to R-factors <0.05 .
  • Elemental Analysis : Validates the ammonium-to-phosphonate stoichiometry (6:4 ratio) .

Advanced Research Questions

Q. How do structural modifications (e.g., varying the diamine backbone or counterion) impact the compound’s metal-chelating efficiency?

  • Diamine Backbone : Replacing ethylenediamine with hexamethylenediamine (as in ) increases flexibility, enhancing chelation of larger metal ions (e.g., Ca2+^{2+}, Fe3+^{3+}) but reducing selectivity for smaller ions like Cu2+^{2+} .
  • Counterion Effects : Potassium salts (e.g., hexapotassium derivatives) exhibit higher solubility in polar solvents compared to ammonium salts, influencing binding kinetics in aqueous systems .
  • Methodological Insight : Competitive titration experiments with EDTA and ICP-MS analysis quantify binding constants (log K) under varying pH (2–10) .

Q. What strategies resolve contradictions in reported solubility and stability data across studies?

Discrepancies arise from:

  • pH-Dependent Solubility : The compound shows low solubility in acidic media (pH <3) due to protonation of phosphonate groups, but high solubility at pH >7 where ammonium ions dominate .
  • Hydration State : Anhydrous vs. hydrated forms (e.g., tetrahydrate) exhibit distinct thermal stability profiles, as shown by TGA-DSC analysis .
  • Standardization : Use buffered solutions (e.g., Tris-HCl) and controlled humidity during experiments to ensure reproducibility .

Q. How can computational modeling predict the compound’s behavior in complex matrices (e.g., biological or environmental systems)?

  • Molecular Dynamics (MD) Simulations : Model ligand-metal interactions in aqueous environments, focusing on free energy changes (ΔG) during chelation .
  • Density Functional Theory (DFT) : Calculate charge distribution on phosphonate groups to predict binding affinities for specific metals (e.g., Pb2+^{2+} vs. Zn2+^{2+}) .
  • Validation : Cross-reference computational results with experimental data from X-ray absorption spectroscopy (XAS) .

Q. What are the challenges in applying this compound to nanotechnology (e.g., nanoparticle synthesis or catalytic frameworks)?

  • Ligand Design : The phosphonate groups stabilize metal nanoparticles (e.g., Pd, Au) via strong covalent bonding, but excessive chelation can inhibit catalytic activity .
  • Size Control : Adjust the molar ratio of compound-to-metal precursor to tune nanoparticle size (2–10 nm range) .
  • Catalytic Applications : Test efficacy in cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium complexes derived from the compound .

Methodological Resources

  • Synthesis Protocols : Refer to (column chromatography) and (NMR monitoring).
  • Crystallography : provides crystallographic data for analogous nickel complexes.
  • Counterion Comparisons : details potassium salt derivatives for solubility studies.

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